DMSO-d6 is a highly valued solvent in nuclear magnetic resonance (NMR) spectroscopy []. Its key advantages include:
Beyond NMR, DMSO-d6 finds applications in other areas of scientific research, such as:
Dimethyl sulfoxide-d6 is a deuterated derivative of dimethyl sulfoxide, a colorless liquid with the molecular formula . This compound is notable for its use as a solvent in nuclear magnetic resonance spectroscopy due to its ability to dissolve both polar and nonpolar compounds and its miscibility with a wide range of organic solvents and water. Dimethyl sulfoxide-d6 is produced by replacing hydrogen atoms in dimethyl sulfoxide with deuterium, an isotope of hydrogen, which results in unique chemical properties suitable for spectroscopic applications. The compound has a melting point of approximately 20.2 °C and a boiling point of about 55 °C at reduced pressure .
DMSO-d6 shares many of the safety concerns of regular DMSO. It is a mild skin irritant and can be harmful if swallowed. It is essential to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling DMSO-d6 [].
Here are some additional points to consider:
This reaction highlights the nucleophilic nature of the sulfur atom in dimethyl sulfoxide-d6. Additionally, the compound can undergo deprotonation to form carbanions when treated with strong bases such as lithium diisopropylamide or sodium hydride .
The synthesis of dimethyl sulfoxide-d6 involves heating dimethyl sulfoxide in heavy water () with a basic catalyst such as calcium oxide. This method does not achieve complete conversion to the deuterated product in one step; therefore, repeated cycles of removing water and replenishing it with are necessary to drive the reaction toward full deuteration .
Dimethyl sulfoxide-d6 is primarily used as a solvent in nuclear magnetic resonance spectroscopy due to its isotopic purity and lack of interfering signals in proton NMR spectra. It allows for high-resolution studies of molecular structures and dynamics without contributing extraneous peaks that could complicate analysis . Additionally, it serves as a solvent for various organic reactions and can be utilized in research settings that require precise isotopic labeling.
Research on interaction studies involving dimethyl sulfoxide-d6 often focuses on its role as a solvent in spectroscopic techniques rather than direct chemical interactions. Its ability to solvate different compounds makes it valuable for studying reaction mechanisms and molecular interactions in solution. The unique properties of dimethyl sulfoxide-d6 facilitate investigations into molecular dynamics and conformational changes without interference from solvent signals .
Dimethyl sulfoxide-d6 shares similarities with several other compounds, particularly other deuterated solvents and aprotic solvents. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Dimethyl sulfoxide | Widely used as an industrial solvent; exhibits biological activity. | |
Deuterated acetonitrile | Commonly used as an NMR solvent; less polar than dimethyl sulfoxide-d6. | |
Deuterated tetrahydrofuran | Used in NMR spectroscopy; offers different solvation properties compared to dimethyl sulfoxide-d6. | |
Deuterated methanol | Another NMR solvent; more polar than dimethyl sulfoxide-d6 but less versatile. |
Uniqueness: Dimethyl sulfoxide-d6 stands out due to its dual ability to dissolve both polar and nonpolar substances while remaining inert in proton NMR applications, making it particularly advantageous for high-resolution studies where background signals must be minimized .
DMSO was first synthesized in 1866 by Russian chemist Alexander Zaytsev through the oxidation of dimethyl sulfide. However, its deuterated counterpart emerged nearly a century later as NMR spectroscopy gained prominence in the 1950s. The need for solvents with minimal proton signal interference drove the development of DMSO-d6, leveraging deuterium's nuclear spin properties.
Modern production employs optimized exchange protocols:
Dimethyl sulfoxide-d6, with the chemical formula C₂D₆OS, represents a fully deuterated isotopologue of dimethyl sulfoxide where all six hydrogen atoms have been systematically replaced with deuterium atoms [1] [5]. The deuteration pattern in this compound is comprehensive, affecting both methyl groups attached to the sulfur center, resulting in the structure ((CD₃)₂S=O) [1]. This complete hydrogen-to-deuterium substitution fundamentally alters the vibrational characteristics of the molecule while preserving its essential structural framework [2].
The molecular geometry of dimethyl sulfoxide-d6 maintains the same trigonal pyramidal structure as its non-deuterated counterpart, characterized by idealized Cs symmetry [18] [19]. Critical structural parameters remain essentially unchanged upon deuteration, with the sulfur-oxygen bond length measuring 167.8 pm and sulfur-carbon bond lengths of 186.2 pm [18] [19]. The bond angles are preserved, with the oxygen-sulfur-carbon angle at 105.1° and the carbon-sulfur-carbon angle at 98.0° [18] [19] [21].
Parameter | Value |
---|---|
S=O Bond Length (pm) | 167.8 |
S-C Bond Length (pm) | 186.2 |
O-S-C Bond Angle (°) | 105.1 |
C-S-C Bond Angle (°) | 98.0 |
Molecular Geometry | Trigonal Pyramidal |
Symmetry Group | Cs (Idealized) |
The deuteration process introduces subtle but measurable changes in the physical properties of the compound [2] [8]. The molecular weight increases from 78.13 g/mol for regular dimethyl sulfoxide to 84.17 g/mol for the deuterated form, representing a mass increase of 6.04 atomic mass units [2] [8]. The density also increases slightly from 1.10 g/cm³ to 1.19 g/cm³, reflecting the higher atomic mass of deuterium compared to hydrogen [8] [12].
The carbon-deuterium bonds in dimethyl sulfoxide-d6 exhibit enhanced bond strength compared to their carbon-hydrogen counterparts [15]. This strengthening arises from the lower zero-point energy associated with the heavier deuterium isotope, which results in C-D bond dissociation energies of approximately 341.4 kJ/mol compared to 338.0 kJ/mol for C-H bonds [15]. This difference, while seemingly modest, has profound implications for the compound's chemical behavior and spectroscopic properties [14] [17].
The isotopologue characteristics of dimethyl sulfoxide-d6 make it particularly valuable for nuclear magnetic resonance spectroscopy applications [1] [5] [27]. The complete deuteration eliminates all proton signals that would otherwise interfere with sample analysis, as pure deuterated dimethyl sulfoxide shows no peaks in ¹H nuclear magnetic resonance spectroscopy [1] [5]. This property stems from the different nuclear spin characteristics of deuterium (spin = 1) compared to hydrogen (spin = 1/2) [29].
Property | Dimethyl Sulfoxide | Dimethyl Sulfoxide-d6 |
---|---|---|
Molecular Formula | C₂H₆OS | C₂D₆OS |
Molecular Weight (g/mol) | 78.13 | 84.17 |
Density (g/cm³) | 1.10 | 1.19 |
¹H NMR Chemical Shift (ppm) | 2.50 | No signal |
¹³C NMR Chemical Shift (ppm) | 39.52 | 39.52 (septet) |
Commercial samples of dimethyl sulfoxide-d6 typically maintain isotopic purity levels of 99.8% or higher [8] [12]. However, even these high-purity samples contain trace amounts of incompletely deuterated species, most notably dimethyl sulfoxide-d5, which produces a characteristic residual ¹H nuclear magnetic resonance signal at 2.50 ppm appearing as a quintet with a coupling constant of 1.9 Hz [1] [5]. The ¹³C chemical shift of dimethyl sulfoxide-d6 appears at 39.52 ppm as a septet due to coupling with the six equivalent deuterium nuclei [1] [5].
The deuterium isotope effects manifest in various spectroscopic and analytical applications [14] [17] [26]. These effects extend beyond immediate neighbors and can influence chemical shifts of carbon atoms located several bonds away from the deuteration site [14] [17]. Long-range deuterium isotope effects have been documented to affect ¹³C nuclear magnetic resonance chemical shifts in complex molecular systems, providing valuable structural information [14] [17].
Application Area | Specific Use | Research Advantage |
---|---|---|
Nuclear Magnetic Resonance Spectroscopy | Solvent for ¹H and ¹³C experiments | No interfering ¹H signals |
Pharmaceutical Research | Drug metabolism and pharmacokinetics studies | Enhanced stability analysis |
Mechanistic Studies | Deuterium isotope effect investigations | Clear mechanistic insights |
Structural Biology | High-temperature nuclear magnetic resonance studies | Excellent solvation properties |
Metabolomics | Isotope labeling for quantitative analysis | Internal standard capabilities |
The kinetic isotope effects associated with dimethyl sulfoxide-d6 make it valuable for mechanistic studies [7] [15]. Primary kinetic isotope effects typically range from 2 to 8 when C-H bonds are replaced with C-D bonds in rate-determining steps [15]. These effects provide crucial information about reaction mechanisms and transition state structures in organic and biochemical processes [7].
The structural comparison between dimethyl sulfoxide and dimethyl sulfoxide-d6 reveals that deuteration preserves the fundamental molecular architecture while introducing subtle modifications in bond characteristics and physical properties [2] [15]. Both compounds maintain identical connectivity patterns and molecular geometries, with the sulfur atom adopting tetrahedral coordination when considering the lone pair of electrons [18] [19].
The most significant structural difference lies in the vibrational properties of the carbon-deuterium bonds compared to carbon-hydrogen bonds [15] [17]. The reduced vibrational frequency of C-D bonds, approximately √2 times lower than C-H bonds due to the mass difference, affects the overall molecular dynamics [15]. This reduced vibrational amplitude contributes to the slightly enhanced stability of the deuterated form under certain conditions [15].
Bond length measurements show minimal differences between the two isotopologues, with any variations falling within experimental error margins [22]. The S=O bond length remains at 167.8 pm in both compounds, while S-C bond lengths maintain their 186.2 pm distance [18] [19]. The preservation of these critical structural parameters ensures that dimethyl sulfoxide-d6 retains the excellent solvation properties that make dimethyl sulfoxide valuable in chemical research [4] [8].
The polar aprotic nature of both compounds remains unchanged, with both exhibiting high dielectric constants and the ability to dissolve a wide range of organic and inorganic substances [4] [8]. The hydrogen bonding capacity of the sulfur-oxygen group is preserved in the deuterated form, maintaining the compound's ability to form hydrogen bonds with protic solvents and solutes [24].
Thermal properties show remarkable similarity between the two isotopologues [2] [8]. Both compounds exhibit boiling points of 189°C, indicating that the deuteration does not significantly affect the intermolecular forces responsible for liquid-vapor equilibria [2] [8]. The melting point increases slightly from 19°C for dimethyl sulfoxide to 20.2°C for dimethyl sulfoxide-d6, reflecting the subtle changes in crystal packing forces [8] [12].
The photochemical behavior of dimethyl sulfoxide-d6 differs from its non-deuterated analog due to the altered vibrational modes [9]. Upon photoirradiation at wavelengths between 193 and 222 nm, dimethyl sulfoxide-d6 undergoes photodissociation to generate CD₃ radical species [9]. These deuterated methyl radicals have been successfully analyzed using infrared diode laser absorption spectroscopy, providing insights into photochemical reaction mechanisms [9].
Isotopic Property | Value/Description |
---|---|
Number of Deuterium Atoms | 6 (complete substitution) |
Isotopic Purity | ≥99.8% (commercial grade) |
Mass Increase | +6.04 atomic mass units |
C-D Bond Strength vs C-H | C-D: ~341.4, C-H: ~338.0 kJ/mol |
Zero-Point Energy | Lower for C-D bonds |
Primary Kinetic Isotope Effect | 2-8 fold difference |
The hygroscopic properties of both compounds remain comparable, with dimethyl sulfoxide-d6 exhibiting similar moisture sensitivity to its non-deuterated counterpart [8] [12]. This characteristic necessitates careful storage conditions to prevent water uptake, which could compromise the isotopic purity and spectroscopic utility of the deuterated solvent [8] [12].
Irritant